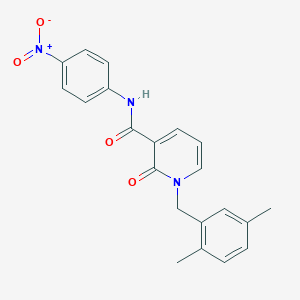
1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
This involves determining the structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions under which the compound reacts, as well as the products of these reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical reactivity.Scientific Research Applications
Vasodilating Activities
Research into dihydropyridine derivatives, such as those structurally related to the specified compound, shows significant interest in their vasodilating properties. These compounds have been investigated for their potential as cerebral vasodilators, with studies focusing on their synthesis, characterization, and biological evaluation. For instance, certain dihydropyridine compounds have demonstrated potent vasodilating activities, which are valuable in the treatment of cardiovascular diseases due to their effects on vascular smooth muscles (Suh et al., 1990).
Antitubercular Agents
Another area of application for dihydropyridine derivatives is their potential use as antitubercular agents. Studies have synthesized new unsymmetrical 1,4-dihydropyridine derivatives, showing significant activity against Mycobacterium tuberculosis. This research not only adds to the arsenal of antitubercular drugs but also opens up new pathways for the development of novel therapeutic agents targeting tuberculosis (Gevariya et al., 2001).
Calcium Channel Antagonism
Dihydropyridines are well recognized for their calcium channel antagonist properties, making them a cornerstone in the treatment of hypertension and related cardiovascular disorders. The synthesis and characterization of these compounds, including studies on their crystal structures and pharmacological activities, contribute to understanding their mechanism of action as calcium channel blockers. Such research underpins the development of new drugs with improved efficacy and safety profiles for cardiovascular diseases (Triggle et al., 1980).
Safety And Hazards
This involves studying the compound’s toxicity and potential hazards. It includes determining the compound’s safety data (such as LD50), and understanding how to safely handle and dispose of the compound.
Future Directions
This involves identifying areas for further research. It could include developing more efficient synthesis methods, studying the compound’s properties in more detail, or exploring new applications for the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some of this information may not be available. It’s always important to refer to the primary literature for the most accurate and up-to-date information.
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-5-6-15(2)16(12-14)13-23-11-3-4-19(21(23)26)20(25)22-17-7-9-18(10-8-17)24(27)28/h3-12H,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSTYBJHHQSQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500810.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)
![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)
![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)
![2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2500823.png)


![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)

